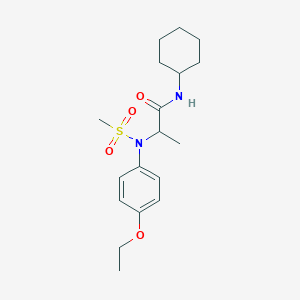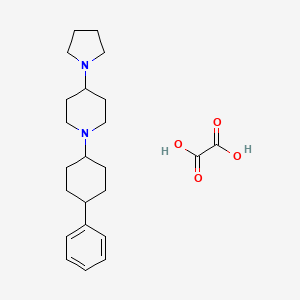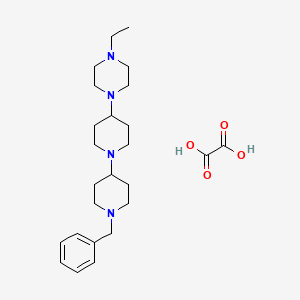
1-(3-phenoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
説明
1-(3-phenoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as PBPO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. PBPO is a piperidine derivative that has been synthesized through various methods and has shown promising results in various studies.
作用機序
PBPO exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for the symptoms of inflammation and pain. PBPO also acts as an inhibitor of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PBPO has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the body. PBPO has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
PBPO has several advantages as a research tool. It is readily available and can be synthesized using relatively simple methods. PBPO is also stable and can be stored for extended periods of time. However, there are some limitations to its use in lab experiments. PBPO has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the dose and duration of treatment.
将来の方向性
There are several potential future directions for research on PBPO. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. PBPO may also have potential as a therapeutic agent for cancer, and additional studies are needed to explore its anti-cancer properties. Finally, PBPO may have applications in the field of regenerative medicine, as it has been shown to promote the growth and differentiation of certain types of cells.
科学的研究の応用
PBPO has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. PBPO has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-2-8-21(9-3-1)25-22-10-6-7-19(17-22)18-23-15-11-20(12-16-23)24-13-4-5-14-24;3-1(4)2(5)6/h1-3,6-10,17,20H,4-5,11-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIRZHXQQVXCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969965.png)
![4-(3-furylmethyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3969967.png)
![propyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969985.png)
![3-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3969990.png)

![4-methoxy-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine bis(trifluoroacetate)](/img/structure/B3969999.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(4-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B3970007.png)

![N-dibenzo[b,d]furan-3-yl-4-propoxybenzamide](/img/structure/B3970025.png)

![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B3970032.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3970041.png)
![17-(2,4-dichlorophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970045.png)
